molecular formula C4H6ClN3O2S B1285010 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride CAS No. 1171535-57-1

2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride

Cat. No.: B1285010
CAS No.: 1171535-57-1
M. Wt: 195.63 g/mol
InChI Key: KEGHTJPIWPZANP-UHFFFAOYSA-N
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Description

2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C4H5N3O2S·HCl It is a derivative of thiadiazine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with α-haloketones, followed by cyclization to form the thiadiazine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiadiazine derivatives.

Scientific Research Applications

2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiadiazine ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylthio-1,3,4-thiadiazole
  • 2-Amino-1,3,4-thiadiazole
  • 2-Amino-5-phenyl-1,3,4-thiadiazole

Uniqueness

2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the thiadiazine ring. This dual functionality allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S.ClH/c5-4-7-6-2(1-10-4)3(8)9;/h1H2,(H2,5,7)(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGHTJPIWPZANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C(S1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588703
Record name 2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171535-57-1
Record name 2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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